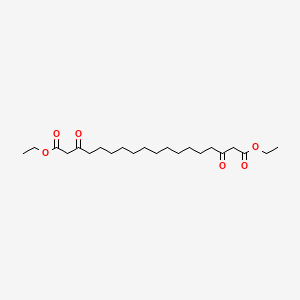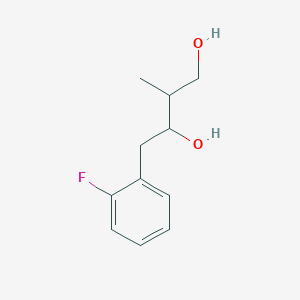
1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a butanediol backbone with a fluorophenyl and a methyl group attached, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzaldehyde with methylmagnesium bromide to form 2-fluoro-1-phenylethanol. This intermediate is then subjected to a Grignard reaction with ethylene oxide to yield 4-(2-fluorophenyl)-2-methyl-1,3-butanediol. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-fluorophenyl)-2-methylbutanone.
Reduction: Formation of 4-(2-fluorophenyl)-2-methyl-1,3-butanediol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Butanediol, 4-(4-fluorophenyl)-2-methyl-
- 1,3-Butanediol, 4-(2-chlorophenyl)-2-methyl-
- 1,3-Butanediol, 4-(2-bromophenyl)-2-methyl-
Uniqueness
1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- stands out due to the presence of the fluorine atom, which imparts unique electronic properties and reactivity. This makes it a valuable compound for various applications where specific interactions with molecular targets are required.
Properties
CAS No. |
549503-51-7 |
|---|---|
Molecular Formula |
C11H15FO2 |
Molecular Weight |
198.23 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-2-methylbutane-1,3-diol |
InChI |
InChI=1S/C11H15FO2/c1-8(7-13)11(14)6-9-4-2-3-5-10(9)12/h2-5,8,11,13-14H,6-7H2,1H3 |
InChI Key |
FOPLVHGGLWHUHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C(CC1=CC=CC=C1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


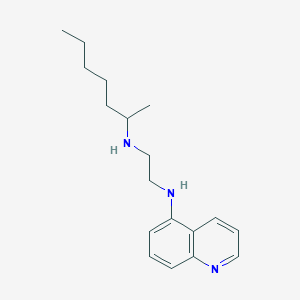
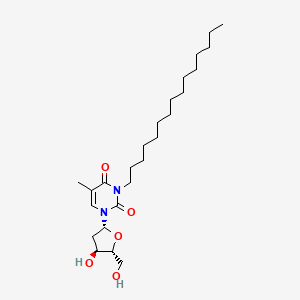
![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
acetate](/img/structure/B14234176.png)
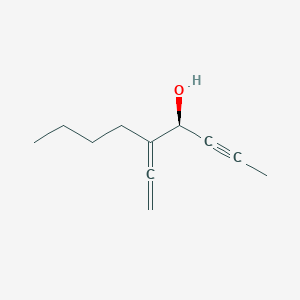
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)

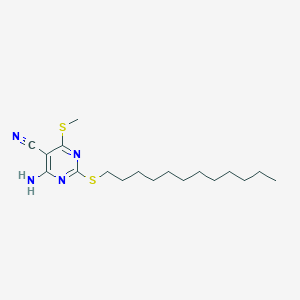

![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)

